

3-Thiophenecarbonyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *3-Thiophenecarbonyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **3-Thiophenecarbonyl chloride**, a pivotal reagent in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and explores its chemical reactivity and synthesis.

Core Physical Properties

3-Thiophenecarbonyl chloride is a solid at room temperature, characterized by the following physical properties:

Property	Value	Reference
Molecular Formula	C_5H_3ClOS	[1]
Molecular Weight	146.59 g/mol	[1]
Melting Point	51-54 °C	[1]
Boiling Point	195.4 ± 13.0 °C at 760 mmHg	N/A
Density	1.4 ± 0.1 g/cm ³	N/A
Refractive Index	1.577	N/A
Flash Point	51 °C (123.8 °F)	[1]

Spectroscopic and Analytical Data

While specific spectra for **3-Thiophenecarbonyl chloride** are not readily available in public databases, its structural features suggest the following expected spectroscopic characteristics:

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling patterns would be characteristic of a 3-substituted thiophene system.
- ¹³C NMR: The carbon NMR spectrum will display five distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm. The other four signals will correspond to the carbon atoms of the thiophene ring, with their chemical shifts influenced by the electron-withdrawing carbonyl chloride group.[\[2\]](#)[\[3\]](#)
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. Other bands corresponding to the C-Cl stretch and the aromatic C-H and C=C stretching of the thiophene ring will also be present.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 146 and an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. The base peak is likely to be the acylium ion [M-Cl]⁺ at m/z 111.

Experimental Protocols

Synthesis of 3-Thiophenecarbonyl Chloride

A standard method for the synthesis of **3-Thiophenecarbonyl chloride** is the reaction of 3-thiophenecarboxylic acid with thionyl chloride (SOCl_2).^[4]

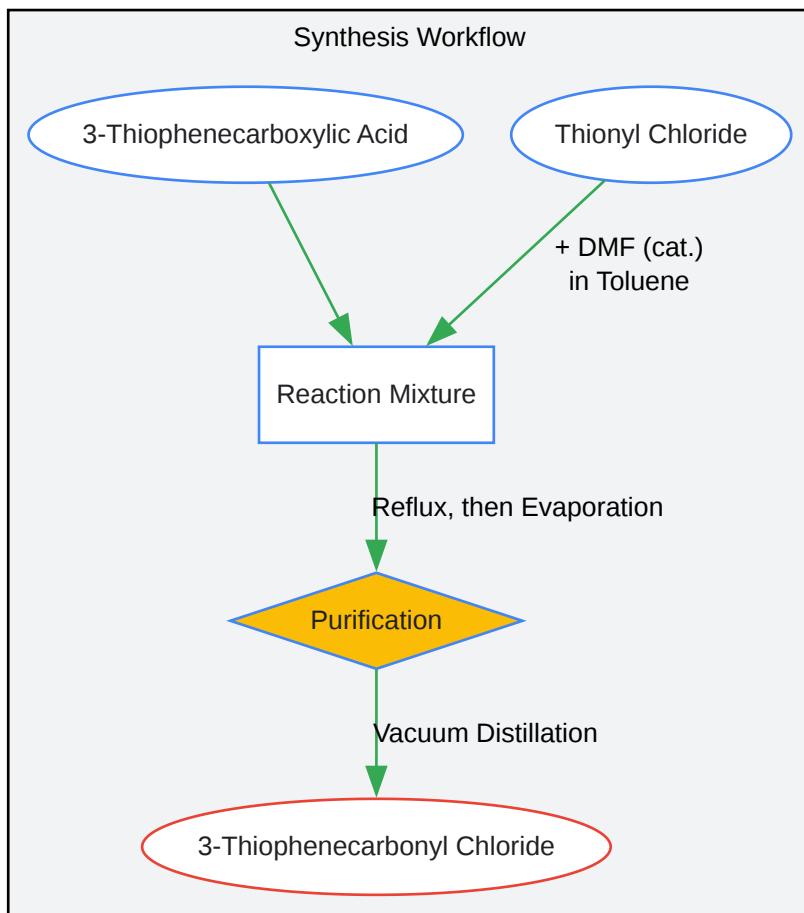
Materials:

- 3-Thiophenecarboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or other inert solvent)
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiophenecarboxylic acid in an excess of anhydrous toluene.
- Add a catalytic amount of anhydrous DMF to the suspension.
- Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO_2 gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

- The crude **3-Thiophenecarbonyl chloride** can be purified by vacuum distillation to yield a clear liquid or low-melting solid.



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Caption: Synthesis of **3-Thiophenecarbonyl chloride** from 3-thiophenecarboxylic acid.

Determination of Melting Point

The melting point of **3-Thiophenecarbonyl chloride** can be determined using a standard capillary melting point apparatus.

Materials:

- 3-Thiophenecarbonyl chloride** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus

Procedure:

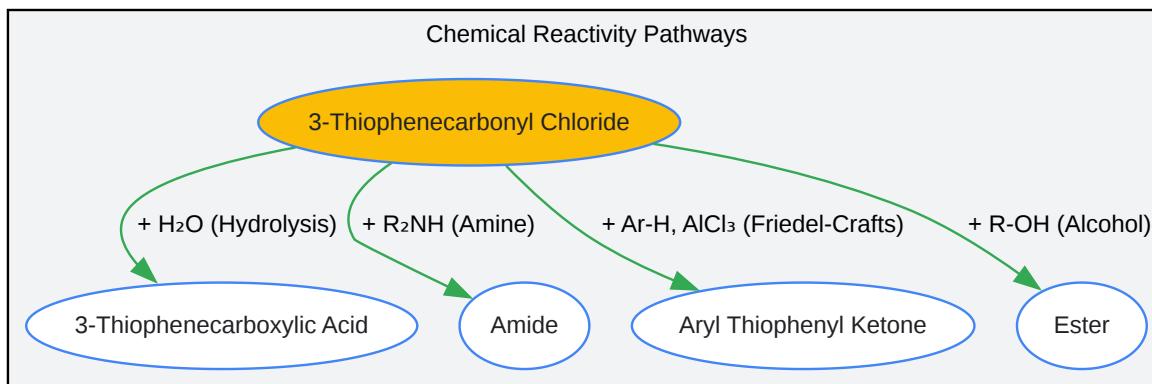
- Ensure the **3-Thiophenecarbonyl chloride** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a moderate rate initially.
- As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Chemical Reactivity and Logical Relationships

3-Thiophenecarbonyl chloride, as a typical acyl chloride, is a reactive compound that participates in various nucleophilic acyl substitution reactions. Its reactivity is central to its utility in organic synthesis.

Key Reactions:

- Hydrolysis: Reacts with water to form 3-thiophenecarboxylic acid and hydrochloric acid. This reaction is the reason for its moisture sensitivity.
- Reaction with Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.^{[5][6]}
- Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic compounds to form aryl thiophenyl ketones.^{[7][8][9]}
- Reaction with Alcohols: Reacts with alcohols to form esters.



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Caption: Key reaction pathways of **3-Thiophenecarbonyl chloride**.

Chemical Incompatibility:

Due to its reactivity, **3-Thiophenecarbonyl chloride** is incompatible with:

- Water and moisture: Leads to hydrolysis.
- Strong bases: Can cause rapid and exothermic reactions.
- Alcohols and Amines: Reacts readily, as described above.
- Strong oxidizing agents.

It is crucial to handle this compound in a dry, inert atmosphere and to use anhydrous solvents for reactions.

Safety and Handling

3-Thiophenecarbonyl chloride is a corrosive and flammable solid.[\[1\]](#)

- Hazard Statements: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage).[\[1\]](#)

- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.

This technical guide provides a foundational understanding of the physical properties and chemical behavior of **3-Thiophenecarbonyl chloride**. For any specific application, it is imperative to consult the relevant safety data sheets (SDS) and conduct a thorough risk assessment.

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